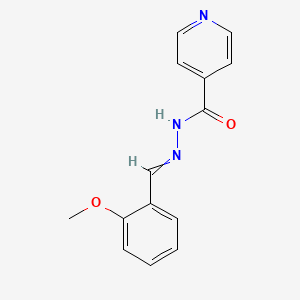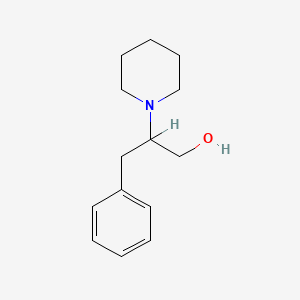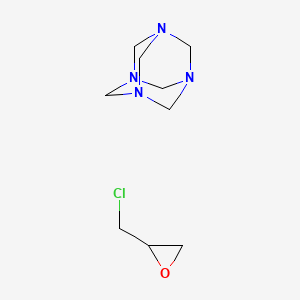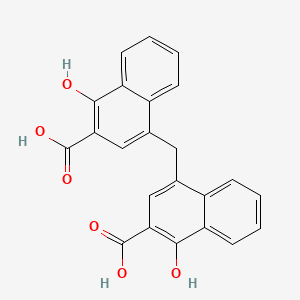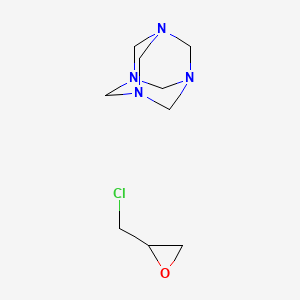
Einecs 243-770-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 243-770-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula
C8H12N4
and is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction is as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition to form free radicals. This decomposition can be induced by heat or light, making it a versatile initiator in various polymerization processes.
Common Reagents and Conditions:
Heat: Decomposition typically occurs at temperatures around 60-80°C.
Light: Ultraviolet light can also induce decomposition.
Major Products Formed: The primary products of the decomposition are nitrogen gas and free radicals, which then initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:
Polymer Chemistry: Used in the synthesis of various polymers and copolymers.
Biology: Employed in the study of radical-induced processes in biological systems.
Medicine: Investigated for its potential in drug delivery systems where controlled polymerization is required.
Industry: Utilized in the production of plastics, rubbers, and resins.
Mecanismo De Acción
The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals. Upon decomposition, it forms two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals are highly reactive and initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Comparación Con Compuestos Similares
Benzoyl Peroxide: Another radical initiator used in polymerization.
Potassium Persulfate: Commonly used in emulsion polymerization.
Uniqueness: 2,2’-Azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate radicals without the need for additional catalysts. This makes it particularly useful in processes where precise control over the initiation step is required.
By understanding the properties and applications of 2,2’-Azobis(2-methylpropionitrile), researchers and industry professionals can better utilize this compound in various scientific and industrial processes.
Propiedades
Número CAS |
20368-76-7 |
|---|---|
Fórmula molecular |
C9H17ClN4O |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2 |
Clave InChI |
UCRVARONSIRYNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C1N2CN3CN1CN(C2)C3 |
Números CAS relacionados |
68083-64-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


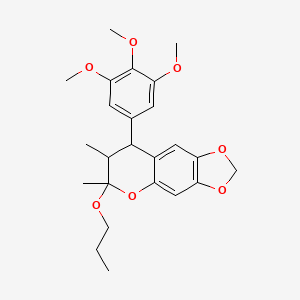
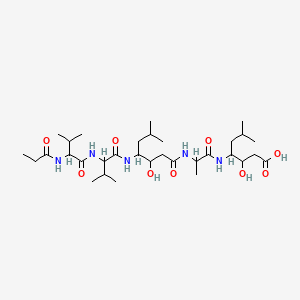


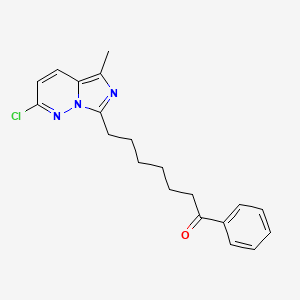

![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

